2-氯-4-甲基-6-(4,4,5,5-四甲基-1,3,2-二氧杂硼环己烷-2-基)嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

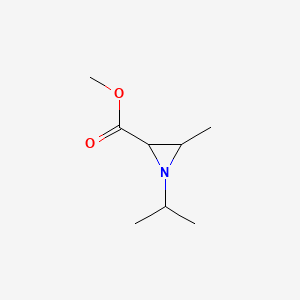

“2-Chloro-4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine” is a chemical compound that is an important boronic acid derivative . It is often used in organic synthesis, as a catalytic agent, petrochemical additive, and synthetic chemistry . It also serves as an intermediate for pharmaceuticals .

Synthesis Analysis

This compound is obtained through a five-step substitution reaction . The synthesis process was confirmed by various spectroscopy methods including MS, 1H NMR, 13C NMR, and FT-IR .Molecular Structure Analysis

The molecular structure of this compound was determined by X-ray diffraction and conformational analysis . The results showed that the crystal structure determined by X-ray single crystal diffraction is consistent with the molecular structure after DFT optimization .Chemical Reactions Analysis

This compound can be used as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands . It can also be used as a phosphitylation reagent to derivatize lignin samples for 31 P NMR analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a refractive index of n20/D 1.471 (lit.), a boiling point of 81.5-82°C/13mmHg (lit.), and a density of 1.149g/mL at 25°C (lit.) .科学研究应用

合成与表征

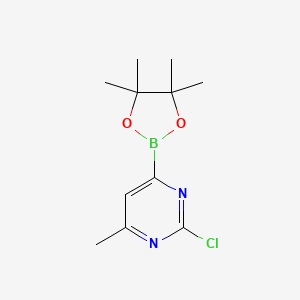

含二氧杂硼环己烷环的化合物被用作化学合成中的中间体,包括药物和材料。例如,已经详细介绍了苯环硼酸酯中间体的合成和表征,展示了它们在创建复杂分子结构中的用途。这些化合物经历三步取代反应,其结构通过各种光谱方法和 X 射线衍射得到证实。密度泛函理论 (DFT) 研究进一步验证了分子结构,表明了用于了解这些化合物的严格分析方法 (黄佩云等,2021).

晶体学和构象分析

包含二氧杂硼环己烷部分的化合物的详细晶体学和构象分析有助于理解分子几何结构和电子性质,这对于它们的反应性和潜在应用至关重要。这些研究涉及单晶 X 射线衍射和 DFT 计算,提供了对化合物物理化学性质的见解 (吴青梅等,2021).

在药物开发中的应用

同位素标记化合物,包括那些带有二氧杂硼环己烷组的化合物,被合成用于药物开发和生物学研究。使用含二氧杂硼环己烷的中间体合成 HSP90 抑制剂突出了此类化合物在创建具有同位素标记的药物中的应用,这对于追踪和研究药物代谢和分布至关重要 (米哈伊拉·普莱塞斯库等,2014).

作用机制

安全和危害

属性

IUPAC Name |

2-chloro-4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BClN2O2/c1-7-6-8(15-9(13)14-7)12-16-10(2,3)11(4,5)17-12/h6H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVCNAIRBEOOLKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=N2)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.52 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxaldehyde, [1S-(2-endo,3-exo)]- (9CI)](/img/no-structure.png)